Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. Naphthoquinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential biological and pharmacological applications.
Preparation Methods
The synthesis of Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol . The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate involves its interaction with cellular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate can be compared with other naphthoquinone derivatives such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and dyeing properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits anticancer and allelopathic activities.
Menadione (Vitamin K3): Used as a vitamin supplement and exhibits anticoagulant properties.
Properties
CAS No. |
4660-46-2 |
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Molecular Formula |
C16H13ClO5 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-oxobutanoate |
InChI |
InChI=1S/C16H13ClO5/c1-3-22-16(21)11(8(2)18)12-13(17)15(20)10-7-5-4-6-9(10)14(12)19/h4-7,11H,3H2,1-2H3 |
InChI Key |
ARILGAKPNRJOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origin of Product |
United States |
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